molecular formula C11H14ClNO3 B2769966 Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride CAS No. 2171796-72-6

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride

Cat. No.: B2769966
CAS No.: 2171796-72-6
M. Wt: 243.69
InChI Key: RQIYOBRAXWACCK-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl It is a derivative of benzoxazepine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an appropriate ester or acid chloride under acidic conditions to form the benzoxazepine ring. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups .

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzothiazepine-6-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.

    2,3,4,5-Tetrahydro-1,4-benzodiazepine-6-carboxylate: Contains a nitrogen atom in place of oxygen.

    2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylate: Lacks the methyl ester group present in the hydrochloride salt.

Uniqueness

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-4-10-9(8)7-12-5-6-15-10;/h2-4,12H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIYOBRAXWACCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCOC2=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171796-72-6
Record name methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate hydrochloride
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